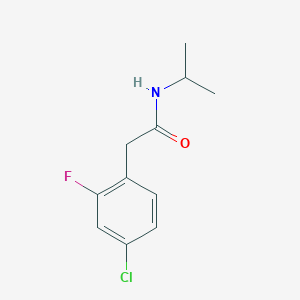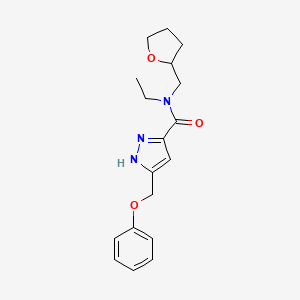
2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide, also known as CFN-001, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide is not fully understood, but it is believed to act through various pathways. 2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. It also modulates the activity of neurotransmitters and other signaling molecules in the brain.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. 2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide also induces apoptosis in cancer cells and inhibits tumor growth. In addition, it has been shown to improve cognitive function and protect neurons from damage in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide is its high potency and selectivity towards its target molecules. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for 2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide research. One area of interest is to further investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another area of interest is to elucidate its mechanism of action and identify its target molecules. Additionally, there is a need to optimize its pharmacokinetic properties to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide is a novel compound with significant potential for therapeutic applications. Its synthesis method is simple and efficient, and it has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. While its mechanism of action is not fully understood, 2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide has shown promising results in animal models of various diseases. Further research is needed to fully elucidate its therapeutic potential and optimize its pharmacokinetic properties.
Synthesis Methods
2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide can be synthesized using a simple and efficient method involving the reaction of 4-chloro-2-fluoroaniline with isopropylacetamide in the presence of a catalyst. This method has been optimized to produce high yields and purity of 2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide.
Scientific Research Applications
2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-7(2)14-11(15)5-8-3-4-9(12)6-10(8)13/h3-4,6-7H,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZPHJXMBMYRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-fluorophenyl)-N-isopropylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(cyclopropylcarbonyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5293235.png)
![N-ethyl-3-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5293236.png)
![N-(3-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)acetamide](/img/structure/B5293244.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B5293248.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5293257.png)
![ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5293261.png)
![4-{3-[cyclohexyl(methyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5293267.png)
![methyl 2-[5-(3-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5293281.png)
![1-methyl-2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5293288.png)

![methyl 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5293295.png)
![4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5293302.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(dimethylamino)methyl]-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5293303.png)